Calycanthoside

Übersicht

Vorbereitungsmethoden

Calycanthoside wird typischerweise aus natürlichen Quellen wie Angelica tenuissima gewonnen. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren . Die Verbindung kann auch durch chemische Reaktionen synthetisiert werden, die die Glukosylierung von Isofraxidin beinhalten .

Analyse Chemischer Reaktionen

Calycanthoside unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen können in Gegenwart von Nukleophilen oder Elektrophilen auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Calycanthoside hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Naturstoffen und deren chemischen Eigenschaften verwendet.

Industrie: This compound wird bei der Entwicklung von Naturstoff-basierten Arzneimitteln und Kosmetika verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen durch mehrere molekulare Ziele und Pfade aus:

Wirkmechanismus

Calycanthoside exerts its effects through several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Calycanthoside ist ähnlich zu anderen Cumarin-Glykosiden wie:

- Syringin

- Syringaresinol di-O-beta-D-glucoside

- Sesamin

- Daucosterol

- Beta-sitosterol

- Vanillinsäure

Was this compound auszeichnet, ist seine einzigartige Kombination aus entzündungshemmenden und antibakteriellen Eigenschaften, was es zu einer wertvollen Verbindung sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Calycanthoside, a natural compound primarily isolated from Angelica tenuissima, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

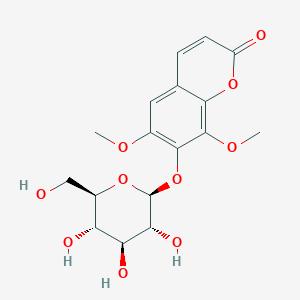

Chemical Structure and Properties

This compound is classified as a glucoside of isofraxidin, which belongs to the coumarin family. Its chemical structure contributes to its various biological effects, including modulation of immune responses and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits limited antimicrobial properties. In a study assessing the antibacterial effects of various compounds isolated from Artemisia afra, this compound demonstrated minimal activity against several tested microorganisms. Specifically, it showed a minimum inhibitory concentration (MIC) greater than 250 µg/mL against all tested strains, including Staphylococcus aureus and Escherichia coli . This suggests that while this compound may possess some antimicrobial characteristics, they are not significant compared to other compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored, albeit with inconclusive results. In vitro studies have indicated that this compound does not exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells . However, it is essential to note that other compounds within the same family have shown promising results in inhibiting cancer cell proliferation, suggesting that further research may be warranted to explore the broader context of this compound's effects.

Immunomodulatory Effects

This compound has been reported to modulate immune system functions. It inhibits the synthesis of fatty acid granules, which can influence inflammatory responses . This property may have implications for developing treatments for conditions characterized by excessive inflammation or immune dysregulation.

Table 1: Summary of Biological Activities of this compound

| Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | MIC > 250 µg/mL against multiple strains | |

| Anticancer | Minimal cytotoxicity against cancer cells | |

| Immunomodulatory | Inhibits fatty acid granule synthesis |

Research Findings

- Antimicrobial Studies : The investigation into the antimicrobial properties of this compound revealed no significant activity against common pathogens. For instance, in studies involving E. coli and S. aureus, no inhibition was noted at concentrations up to 250 µg/mL .

- Cytotoxicity Studies : this compound's cytotoxic effects were assessed in various cancer cell lines with results indicating a lack of significant activity. This aligns with findings that other related compounds exhibited greater efficacy in similar assays .

- Immunomodulation : The compound's ability to modulate immune responses suggests potential therapeutic applications in inflammatory diseases; however, comprehensive studies are needed to elucidate its mechanisms and efficacy in clinical settings .

Eigenschaften

IUPAC Name |

6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-QSDFBURQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031715 | |

| Record name | Isofraxidin-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-91-0 | |

| Record name | Calycanthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofraxidin-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calycanthoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9UV2YMM9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.